molecular formula C6H12O2 B7861746 3-Ethyltetrahydrofuran-3-OL

3-Ethyltetrahydrofuran-3-OL

Cat. No.: B7861746
M. Wt: 116.16 g/mol
InChI Key: XBJGXJUFEAJNMR-UHFFFAOYSA-N
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Description

3-Ethyltetrahydrofuran-3-OL is an organic compound with the molecular formula C6H12O2 It is a derivative of tetrahydrofuran, featuring an ethyl group and a hydroxyl group attached to the third carbon of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyltetrahydrofuran-3-OL can be synthesized through several methods. One common approach involves the cyclization of 1,4-diols. For instance, the cyclization of 3-ethyl-1,4-butanediol under acidic conditions can yield this compound. Another method involves the reduction of 3-ethyltetrahydrofuran-3-one using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-ethyltetrahydrofuran-3-one. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyltetrahydrofuran-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-ethyltetrahydrofuran-3-one using oxidizing agents such as chromium trioxide.

    Reduction: The compound can be reduced to form 3-ethyltetrahydrofuran using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for conversion to chlorides, followed by nucleophilic substitution.

Major Products:

    Oxidation: 3-Ethyltetrahydrofuran-3-one.

    Reduction: 3-Ethyltetrahydrofuran.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

3-Ethyltetrahydrofuran-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used as a solvent and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyltetrahydrofuran-3-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar properties but different substitution pattern.

    Tetrahydrofuran: A parent compound with no ethyl or hydroxyl substitution.

    3-Methyltetrahydrofuran-3-OL: A similar compound with a methyl group instead of an ethyl group.

Uniqueness: 3-Ethyltetrahydrofuran-3-OL is unique due to the presence of both an ethyl group and a hydroxyl group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-ethyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-6(7)3-4-8-5-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJGXJUFEAJNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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